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UR-1505: A Comparative Analysis of Efficacy in
Atopic Dermatitis
An investigational immunomodulator, UR-1505, has been evaluated for the topical treatment of

atopic dermatitis. This guide provides a comprehensive comparison of its clinical efficacy

against established alternative therapies, supported by available experimental data. The

information is intended for researchers, scientists, and professionals in drug development to

offer an objective overview of UR-1505's performance in the context of current treatment

options.

UR-1505 is a novel small molecule designed to modulate the immune response in inflammatory

skin conditions. A Phase II clinical trial was conducted to assess its efficacy and safety in

patients with atopic dermatitis. The trial compared three different concentrations of UR-1505
ointment (0.5%, 1%, and 2%) with a vehicle and a standard-of-care comparator, 0.1%

tacrolimus ointment.[1] The primary measure of success was the change in the Investigator

Global Assessment (IGA) score from the beginning of the study.[1]

The results of this study indicated that UR-1505 did not demonstrate a clinically significant

effect compared to the vehicle and was less effective than 0.1% tacrolimus ointment.[1]

Specifically, the mean change from baseline in the IGA score at day 28 was -1.0 for 0.5% UR-
1505, -1.2 for 1% UR-1505, and -1.5 for 2% UR-1505, compared to -1.7 for the vehicle and

-2.6 for 0.1% tacrolimus.[1]
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Comparative Efficacy in Atopic Dermatitis
To provide a broader context for UR-1505's performance, the following tables summarize the

efficacy of UR-1505 and a range of alternative topical treatments for atopic dermatitis, based

on key clinical trial endpoints.

Table 1: Investigator Global Assessment (IGA) Success in Atopic Dermatitis
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Treatment
Concentrati
on

Study
IGA
Success
Rate (%)

Comparator

Comparator
IGA
Success
Rate (%)

UR-1505 0.5% Phase II Not Reported Vehicle Not Reported

1% Phase II Not Reported Vehicle Not Reported

2% Phase II Not Reported Vehicle Not Reported

Tacrolimus 0.1% Phase II Not Reported Vehicle Not Reported

Pimecrolimus 1% 5-Year Study

>85%

(Overall

Success)

Topical

Corticosteroid

s

>85%

(Overall

Success)

Crisaborole 2%
Phase III

(AD-301)

32.8%

(Clear/Almost

Clear with ≥2-

grade

improvement)

Vehicle 25.4%

2%
Phase III

(AD-302)

31.4%

(Clear/Almost

Clear with ≥2-

grade

improvement)

Vehicle 18.0%

Ruxolitinib 1.5%

Phase III

(TRuE-

AD1/AD2

Pooled)

52.6%

(Clear/Almost

Clear with ≥2-

grade

improvement)

Vehicle 11.5%

Table 2: Eczema Area and Severity Index (EASI) Improvement in Atopic Dermatitis
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Treatment
Concentrati
on

Study
EASI-75
Achieveme
nt Rate (%)

Comparator

Comparator
EASI-75
Achieveme
nt Rate (%)

Tacrolimus 0.1% Not Specified Not Specified Not Specified Not Specified

Ruxolitinib 1.5%

Phase III

(TRuE-

AD1/AD2

Pooled)

62.0% Vehicle 19.7%

Note: EASI-75 represents a 75% or greater improvement in the Eczema Area and Severity

Index from baseline. Data for UR-1505 on this metric was not available in the reviewed

sources.

Experimental Protocols
The following section outlines the general methodology for a clinical trial evaluating a topical

treatment for atopic dermatitis, based on the protocol described for the UR-1505 Phase II trial.

Study Design: A randomized, double-blind, vehicle-controlled, and comparator-controlled

clinical trial.

Participant Population: Patients with a clinical diagnosis of atopic dermatitis affecting a

specified percentage of their body surface area and with a baseline IGA score indicating mild to

moderate disease severity.

Treatment Arms:

Investigational drug at varying concentrations (e.g., UR-1505 at 0.5%, 1%, and 2%).

Vehicle control (the ointment base without the active drug).

Active comparator (e.g., 0.1% tacrolimus ointment).

Treatment Regimen: Patients apply the assigned topical treatment to affected areas once or

twice daily for a specified duration (e.g., 28 days).
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Efficacy Assessments:

Investigator's Global Assessment (IGA): A static 5-point scale (0=clear, 1=almost clear,

2=mild, 3=moderate, 4=severe) used by the clinician to assess the overall severity of the

atopic dermatitis at baseline and subsequent visits. The primary endpoint is often the

proportion of patients achieving an IGA score of 0 or 1 and at least a 2-grade improvement

from baseline.

Eczema Area and Severity Index (EASI): A tool used to measure the extent (area) and

severity of atopic dermatitis. The score is calculated based on the assessment of four signs

(erythema, induration/papulation, excoriation, and lichenification) in four body regions. A

percentage improvement from baseline (e.g., EASI-75) is a common secondary endpoint.

SCORing Atopic Dermatitis (SCORAD): A composite index that evaluates the extent of the

affected area, the intensity of six clinical signs, and subjective symptoms like itching and

sleep loss.

Safety Assessments: Monitoring and recording of all adverse events, including application site

reactions such as burning, itching, and erythema.

Signaling Pathways and Experimental Workflow
Due to the limited publicly available information on the specific mechanism of action of UR-
1505, a generalized signaling pathway for an immunomodulatory agent in atopic dermatitis is

presented below. This diagram illustrates a hypothetical mechanism where a topical

immunomodulator penetrates the skin and inhibits pro-inflammatory signaling cascades within

immune cells, leading to a reduction in the inflammatory response characteristic of atopic

dermatitis.
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Caption: Generalized signaling pathway in atopic dermatitis and the inhibitory action of a

topical immunomodulator.

The following diagram illustrates a typical experimental workflow for a preclinical study

evaluating a topical agent for skin inflammation, a likely step in the development of a

compound like UR-1505.
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Caption: A standard workflow for preclinical evaluation of a topical treatment for skin

inflammation.

In conclusion, based on the available Phase II clinical trial data, UR-1505 did not demonstrate

superior efficacy to vehicle in the treatment of atopic dermatitis and was less effective than the

active comparator, 0.1% tacrolimus ointment. Further research and publication of preclinical

data would be necessary to fully evaluate the potential of UR-1505 in different disease models

and to elucidate its precise mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1683733?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683733?utm_src=pdf-body
https://www.benchchem.com/product/b1683733?utm_src=pdf-body
https://www.benchchem.com/product/b1683733?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Safety and Activity of UR-1505 in Atopic Dermatitis: A Randomized, Double-blind Phase II
Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cross-validation of UR-1505's efficacy in different
disease models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683733#cross-validation-of-ur-1505-s-efficacy-in-
different-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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